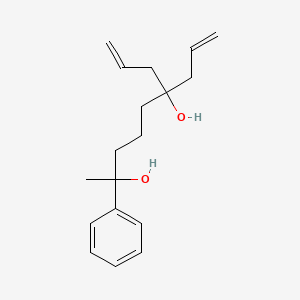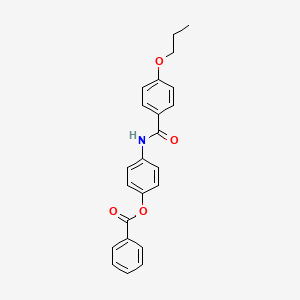
4-(4-Propoxybenzamido)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propoxybenzamido)phenyl benzoate: is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a propoxybenzamido group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxybenzamido)phenyl benzoate typically involves the esterification of 4-(4-Propoxybenzamido)phenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where the phenol reacts with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Propoxybenzamido)phenyl benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives at the benzylic position.
Aplicaciones Científicas De Investigación
4-(4-Propoxybenzamido)phenyl benzoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(4-Propoxybenzamido)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl benzoate: A simpler ester with similar structural features but lacking the propoxybenzamido group.
4-Propoxybenzoic acid: Contains the propoxy group but lacks the ester linkage.
Benzyl benzoate: Another ester with a benzyl group instead of the propoxybenzamido group.
Uniqueness
4-(4-Propoxybenzamido)phenyl benzoate is unique due to the presence of both the propoxybenzamido and benzoate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88340-20-9 |
|---|---|
Fórmula molecular |
C23H21NO4 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
[4-[(4-propoxybenzoyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C23H21NO4/c1-2-16-27-20-12-8-17(9-13-20)22(25)24-19-10-14-21(15-11-19)28-23(26)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,24,25) |
Clave InChI |
LKVPSWDOYOAJLB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


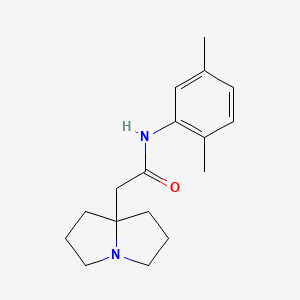
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)


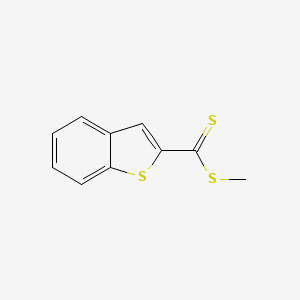

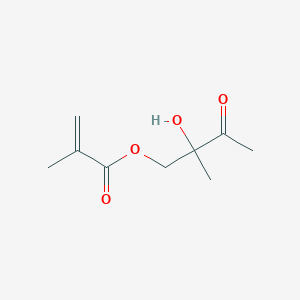
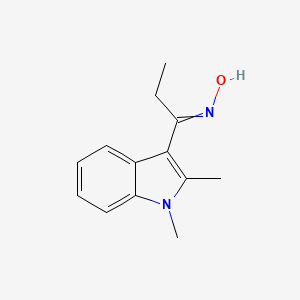
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
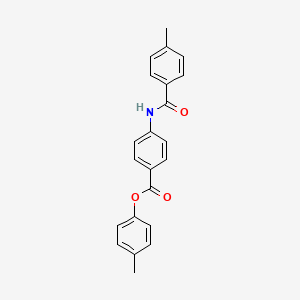
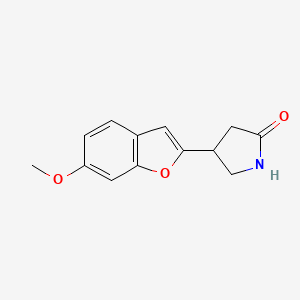
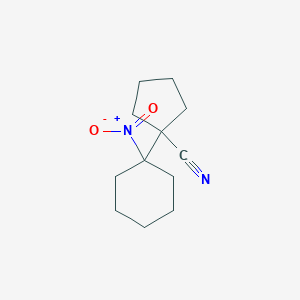
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
